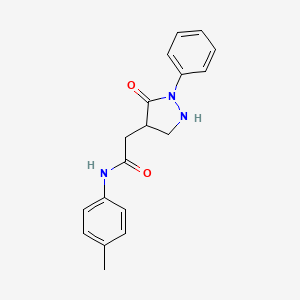![molecular formula C13H12ClN3O2S B11032368 N-[4-(acetylamino)phenyl]-2-chloro-5-methyl-1,3-thiazole-4-carboxamide](/img/structure/B11032368.png)
N-[4-(acetylamino)phenyl]-2-chloro-5-methyl-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(acetylamino)phenyl]-2-chloro-5-methyl-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-chloro-5-methyl-1,3-thiazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the acetylamino and carboxamide groups. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-chloro-5-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-chloro-5-methyl-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-chloro-5-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(acetylamino)phenyl]-2-(benzylamino)-1,3-thiazole-4-carboxamide
- N-[4-(acetylamino)phenyl]-2-(ethylamino)acetamide hydrochloride
- N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide
Uniqueness
N-[4-(acetylamino)phenyl]-2-chloro-5-methyl-1,3-thiazole-4-carboxamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H12ClN3O2S |
|---|---|
Molecular Weight |
309.77 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-chloro-5-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C13H12ClN3O2S/c1-7-11(17-13(14)20-7)12(19)16-10-5-3-9(4-6-10)15-8(2)18/h3-6H,1-2H3,(H,15,18)(H,16,19) |
InChI Key |
CBVLIBYUYRWWRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)Cl)C(=O)NC2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methoxyphenyl)-2-[(4-methylphenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11032285.png)
![2,2,4,6-tetramethyl-N'-[(1E)-4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,2-dihydroquinoline-8-carbohydrazide](/img/structure/B11032292.png)
![(2E)-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B11032296.png)
![N-[4-(acetylamino)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11032301.png)
![(4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile](/img/structure/B11032309.png)
![N-{2-[(3-hydroxypropyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11032316.png)

![N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11032334.png)
![(2E)-N-(4-chloro-2,5-dimethoxyphenyl)-2-[(2,5-dimethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11032346.png)
![N~2~-[(4-methylcyclohexyl)carbonyl]-N-(pyridin-3-ylmethyl)leucinamide](/img/structure/B11032351.png)

![(1E)-1-[(4-chlorophenyl)imino]-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11032358.png)
![N-[1-(phenylcarbamoyl)cyclohexyl]quinoline-2-carboxamide](/img/structure/B11032363.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide](/img/structure/B11032383.png)
